2-amino-4-(3-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(3-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O4/c1-15-11-22-24(23(19(14-28)25(29)34-22)17-5-4-6-18(27)13-17)26(31)30(15)10-9-16-7-8-20(32-2)21(12-16)33-3/h4-8,11-13,23H,9-10,29H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUZGHLSQMNSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)N1CCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(3-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-component reactions utilizing starting materials such as 3-chlorobenzaldehyde and various substituted phenethylamines. The reaction conditions often include reflux in solvents like DMF or ethanol, leading to the formation of the desired pyrano-pyridine structure. Spectroscopic methods such as NMR and IR are employed to confirm the structure.
Biological Activity
The biological activity of this compound has been studied extensively, particularly in relation to its anti-cancer properties and antimicrobial effects.
Anti-Cancer Activity
Research indicates that derivatives of pyrano-pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that compounds similar to the one demonstrate inhibition against multiple tumor types, with IC50 values often below 5 µM.
Table 1: Cytotoxicity of Pyrano-Pyridine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2a | A549 (Lung) | 0.52 |
| 2b | MDA-MB-231 (Breast) | 0.29 |
| 2c | HCT116 (Colon) | 0.36 |
| 2d | U251 (Brain) | 0.42 |
These findings suggest a promising role for this class of compounds in cancer therapy due to their ability to induce apoptosis in cancer cells.
Antimicrobial Activity
In addition to anti-cancer properties, the compound has been evaluated for its antimicrobial activity. Studies indicate that it exhibits inhibitory effects against a range of bacterial strains.
Table 2: Antimicrobial Activity of Pyrano-Pyridine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2a | E. coli | 15 |
| 2b | S. aureus | 18 |
| 2c | P. aeruginosa | 12 |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells:
- Enzyme Inhibition : The presence of the amino and cyano groups allows for interactions with enzymes involved in cancer cell proliferation.
- Receptor Modulation : The structural features may enhance binding affinity to certain receptors, modulating their activity and leading to altered cellular responses.
Case Studies
Several studies have documented the effects of similar compounds on cancer cell lines:
- Study on MDA-MB-231 Cells : A study demonstrated that derivatives similar to our compound induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels.
- In Vivo Studies : Animal models treated with pyrano-pyridine derivatives showed reduced tumor growth rates compared to controls, supporting their potential use as therapeutic agents.
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl vs. Methoxyphenyl : The 3-chlorophenyl group in the target compound and enhances lipophilicity and may strengthen hydrophobic interactions in biological targets compared to methoxy-substituted analogues .
- Phenethyl vs.
- Quinoline Core: Compound 35 replaces the pyridine ring with a quinoline system, improving antitubulin activity but increasing synthetic complexity.
Physicochemical and Spectral Properties
Notes:
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
- Key Parameters : Optimize reflux time, solvent selection (e.g., methanol for recrystallization), and stoichiometric ratios of precursors. For example, refluxing for 6 hours in methanol yields crystalline products with 59–66% efficiency, as seen in similar pyrano[3,2-c]pyridine derivatives .
- Purification : Use column chromatography followed by recrystallization from methanol to remove unreacted intermediates. Monitor purity via TLC and melting point analysis (e.g., 193–243°C for analogous compounds) .
Q. Table 1: Representative Reaction Conditions for Pyrano[3,2-c]pyridine Derivatives
| Precursor | Solvent | Reflux Time | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 3z (Methoxy analog) | Methanol | 6 hours | 62 | 241–243 |
| 3ab (Phenethyl analog) | Methanol | 6 hours | 66 | 211–213 |
Q. What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals using deuterated DMSO (e.g., δ 7.39–7.11 ppm for aromatic protons, δ 161.5 ppm for carbonyl carbons) .
- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI) to confirm molecular weight (e.g., [M+Na⁺] calcd: 394.0167, observed: 394.0159) .
Q. How can impurities be minimized during purification?
Methodological Answer:
- Recrystallization : Use methanol or ethanol to isolate high-purity crystals.
- Chromatographic Techniques : Employ gradient elution in silica gel columns with ethyl acetate/hexane mixtures .
Advanced Research Questions
Q. How can computational models guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties and reactive sites. ICReDD’s approach integrates computational path searches with experimental validation to prioritize analogs .
- AI-Driven Optimization : Implement tools like COMSOL Multiphysics to simulate reaction kinetics and optimize conditions (e.g., solvent polarity, temperature) .
Q. Table 2: Key Computational Parameters for Reactivity Prediction
Q. What experimental strategies resolve contradictions in NMR data for structurally similar analogs?
Methodological Answer:
Q. How can statistical design of experiments (DoE) improve reaction scalability?
Methodological Answer:
- Factorial Design : Vary factors like temperature, catalyst loading, and stirring speed to identify critical parameters. For example, a 2³ factorial design reduces trial runs by 50% while optimizing yield .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., reflux time vs. purity) .
Q. What mechanistic insights explain the formation of byproducts during synthesis?
Methodological Answer:
Q. How can antiproliferative activity be systematically evaluated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
